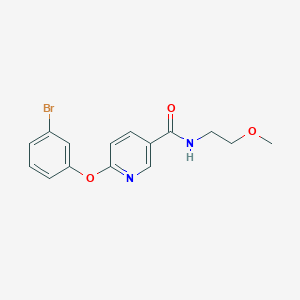
1-(3-Bromophenyl)sulfonyl-2-(4-fluorophenyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromophenyl)sulfonyl-2-(4-fluorophenyl)pyrrolidine, also known as BFPFP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of pyrrolidine derivatives and possesses unique chemical properties that make it suitable for various research purposes.
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)sulfonyl-2-(4-fluorophenyl)pyrrolidine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in inflammation and cancer progression. This compound has also been shown to induce apoptosis, which is a process of programmed cell death that is essential for the elimination of damaged cells.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, which are molecules that play a crucial role in the development of inflammation. Moreover, this compound has been found to reduce the expression of certain genes that are involved in cancer cell proliferation and survival.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(3-Bromophenyl)sulfonyl-2-(4-fluorophenyl)pyrrolidine in lab experiments is its high potency and specificity. This compound has been found to be highly effective in inhibiting the activity of certain enzymes and proteins, making it a valuable tool for studying their functions. However, one of the limitations of using this compound is its potential toxicity. This compound has been found to be toxic to certain cell types, and its use should be carefully monitored in lab experiments.
Future Directions
There are several future directions for research involving 1-(3-Bromophenyl)sulfonyl-2-(4-fluorophenyl)pyrrolidine. One of the areas of interest is the development of novel drugs based on the chemical structure of this compound. Moreover, further studies are needed to understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Additionally, research is needed to explore the safety and toxicity of this compound in humans, which is essential for its clinical development.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. Its unique chemical properties make it suitable for various research purposes, and it has been extensively studied for its anti-inflammatory, analgesic, and anti-cancer properties. Further research is needed to explore its potential applications in the treatment of various diseases and to develop novel drugs based on its chemical structure.
Synthesis Methods
The synthesis of 1-(3-Bromophenyl)sulfonyl-2-(4-fluorophenyl)pyrrolidine involves the reaction between 3-bromobenzenesulfonyl chloride and 4-fluorophenylpyrrolidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane, and the resulting product is purified using column chromatography.
Scientific Research Applications
1-(3-Bromophenyl)sulfonyl-2-(4-fluorophenyl)pyrrolidine has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer properties. Moreover, this compound has been found to be effective in treating various diseases such as arthritis, cancer, and Alzheimer's disease.
Properties
IUPAC Name |
1-(3-bromophenyl)sulfonyl-2-(4-fluorophenyl)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrFNO2S/c17-13-3-1-4-15(11-13)22(20,21)19-10-2-5-16(19)12-6-8-14(18)9-7-12/h1,3-4,6-9,11,16H,2,5,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOBSIHUOQQQZFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC(=CC=C2)Br)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[2-(2-methyl-3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-2-oxoethyl] 2-(4-oxoquinazolin-3-yl)acetate](/img/structure/B7550677.png)
![N-[(1-morpholin-4-ylcyclohexyl)methyl]-2-quinolin-8-ylacetamide](/img/structure/B7550699.png)

![2-[[4-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydro-2H-pyridine-1-carbonyl]phenyl]methyl]isoindole-1,3-dione](/img/structure/B7550708.png)
![N-(1-adamantyl)-2-[4-(4-cyanopyridin-2-yl)piperazin-1-yl]propanamide](/img/structure/B7550714.png)
![[2-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7550718.png)

![1,3-dimethyl-6-phenyl-N-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7550730.png)
![3,5-bis(trifluoromethyl)-N-[1-(3,4,5-trimethoxyphenyl)ethyl]benzamide](/img/structure/B7550739.png)
![N-[1-[[4-(3-fluorophenyl)-1,3-thiazol-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]-2-methoxybenzamide](/img/structure/B7550756.png)
![1-[2-(4-Bromophenoxy)ethyl]-3-(trifluoromethyl)pyridin-2-one](/img/structure/B7550762.png)
![2-pyridin-4-yl-N-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]quinoline-4-carboxamide](/img/structure/B7550768.png)
![N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide](/img/structure/B7550775.png)
![6-[2-[4-(adamantane-1-carbonyl)piperazin-1-yl]-2-oxoethoxy]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7550778.png)
